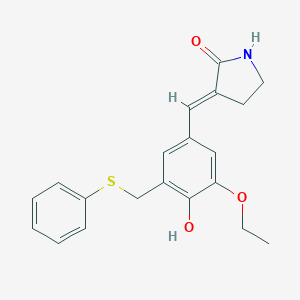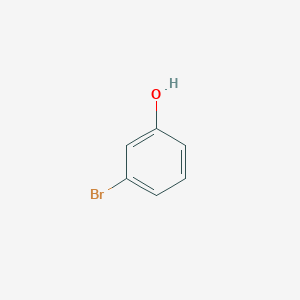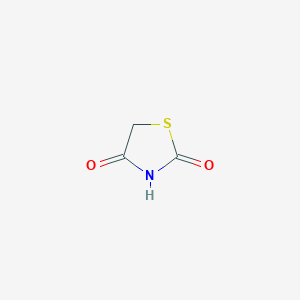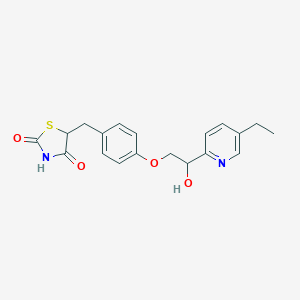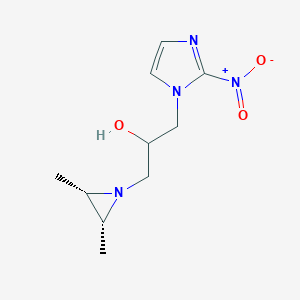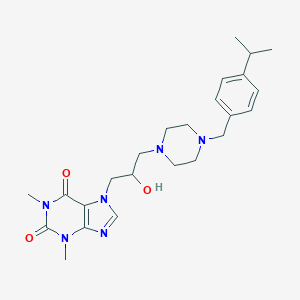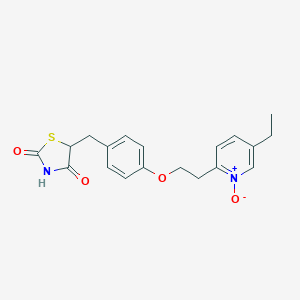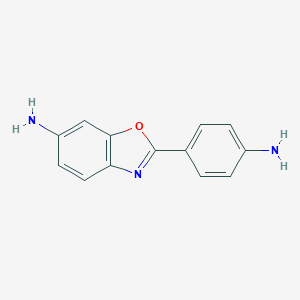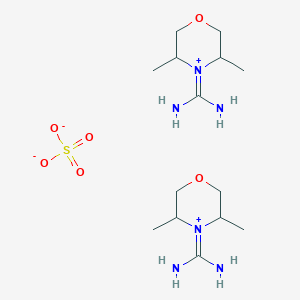
3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt is a chemical compound with the molecular formula C7H17N3O5S and a molecular weight of 255.29 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt typically involves the reaction of 3,5-dimethylmorpholine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biochemical assays and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of fragrances and other chemical products.
Mechanism of Action
The mechanism of action of 3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylmorpholine-4-carboxamide
- 3,5-Dimethylmorpholine-4-carboxylate
- 3,5-Dimethylmorpholine-4-carboxylic acid
Uniqueness
3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness in different scientific research fields set it apart from similar compounds .
Properties
CAS No. |
108641-45-8 |
|---|---|
Molecular Formula |
C14H32N6O6S |
Molecular Weight |
412.51 g/mol |
IUPAC Name |
3,5-dimethylmorpholine-4-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C7H15N3O.H2O4S/c2*1-5-3-11-4-6(2)10(5)7(8)9;1-5(2,3)4/h2*5-6H,3-4H2,1-2H3,(H3,8,9);(H2,1,2,3,4) |
InChI Key |
BAJRQVVMHJIYAZ-UHFFFAOYSA-N |
SMILES |
CC1COCC([N+]1=C(N)N)C.CC1COCC([N+]1=C(N)N)C.[O-]S(=O)(=O)[O-] |
Isomeric SMILES |
CC1COCC([N+]1=C(N)N)C.CC1COCC([N+]1=C(N)N)C.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC1COCC(N1C(=N)N)C.CC1COCC(N1C(=N)N)C.OS(=O)(=O)O |
Synonyms |
3,5-DIMETHYLMORPHOLINE-4-CARBOXAMIDINEHEMISULFATESALT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


